(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16699598
InChI: InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)
SMILES:
Molecular Formula: C11H9NO3S2
Molecular Weight: 267.3 g/mol

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC16699598

Molecular Formula: C11H9NO3S2

Molecular Weight: 267.3 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one -

Specification

Molecular Formula C11H9NO3S2
Molecular Weight 267.3 g/mol
IUPAC Name 5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16)
Standard InChI Key QRTIHKBCRWQQGK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound features a thiazolidin-4-one ring system fused with a 2-sulfanylidene group and a (2-hydroxy-3-methoxyphenyl)methylidene substituent at the 5-position. The E-configuration of the exocyclic double bond is confirmed by its IUPAC name and stereochemical descriptors. Key structural elements include:

  • Thiazolidinone core: A five-membered heterocycle containing nitrogen and sulfur atoms.

  • Benzylidene substituent: A 2-hydroxy-3-methoxyphenyl group contributing to electronic conjugation.

  • Sulfanylidene group: A thione (-S-) moiety enhancing reactivity.

The canonical SMILES representation COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2\text{COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2} and InChIKey QRTIHKBCRWQQGK-UHFFFAOYSA-N\text{QRTIHKBCRWQQGK-UHFFFAOYSA-N} provide unambiguous identifiers for computational and experimental studies .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis typically involves a Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and a thiazolidinone precursor. Source outlines a generalized approach:

  • Precursor preparation: 2-Mercaptothiazolidin-4-one is synthesized via cyclization of thiourea derivatives.

  • Condensation: The aldehyde reacts with the thiazolidinone under acidic or basic conditions, forming the benzylidene linkage.

A comparative analysis with the Z-isomer (PubChem CID 1268920) reveals that reaction conditions—particularly solvent polarity and temperature—dictate the E/Z selectivity . For instance, polar aprotic solvents favor the E-configuration due to stabilization of the transition state.

Physicochemical Properties

Spectral Characteristics

  • UV-Vis Spectroscopy: The compound exhibits absorption maxima at 320–350 nm, attributed to π→π* transitions in the conjugated benzylidene-thiazolidinone system .

  • NMR Data: Key signals include:

    • 1H NMR^1\text{H NMR}: δ 7.8 (s, 1H, CH=S), δ 6.8–7.2 (m, aromatic protons), δ 3.9 (s, 3H, OCH3_3) .

    • 13C NMR^{13}\text{C NMR}: δ 190.1 (C=O), δ 170.2 (C=S), δ 150–110 (aromatic carbons) .

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar organic solvents like DMSO and ethanol. Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4.

Comparative Analysis with Structural Analogs

Parameter(5E)-Target Compound(5Z)-Isomer 10058-F4
Molecular FormulaC11_{11}H9_{9}NO3_{3}S2_{2}C11_{11}H9_{9}NO3_{3}S2_{2}C12_{12}H11_{11}NOS2_{2}
BioactivityAntileishmanialNot reportedc-Myc inhibition
UV λmax_{\text{max}}335 nm328 nm310 nm

The E-isomer’s extended conjugation results in a bathochromic shift compared to the Z-isomer, influencing its electronic properties and binding affinity .

Applications in Materials Science

Recent studies highlight the emissive properties of benzylidene-thiazolidinones. A related derivative synthesized in a deep eutectic solvent (DES) exhibited blue fluorescence (λem_{\text{em}} = 450 nm), suggesting utility in organic LEDs or biosensors . The target compound’s similar conjugated system may share these photophysical traits.

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